molecular formula C11H14FNO B2670345 2-(3-Fluorophenyl)oxan-4-amine CAS No. 1339031-07-0

2-(3-Fluorophenyl)oxan-4-amine

Cat. No. B2670345
CAS RN: 1339031-07-0
M. Wt: 195.237
InChI Key: AAHGDBJMEUQOGZ-UHFFFAOYSA-N
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Description

“2-(3-Fluorophenyl)oxan-4-amine” is a chemical compound with the CAS Number: 1339031-07-0 . It has a molecular weight of 195.24 and its IUPAC name is 2-(3-fluorophenyl)tetrahydro-2H-pyran-4-ylamine . The physical form of this compound is liquid .


Molecular Structure Analysis

The Inchi Code of “this compound” is 1S/C11H14FNO/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11/h1-3,6,10-11H,4-5,7,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 195.24 . More specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Chiral Resolution Reagents

Compounds structurally related to 2-(3-Fluorophenyl)oxan-4-amine have been utilized as chiral resolution reagents. For instance, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a synthetic, enantiopure chiral resolution reagent, is derived from enantiopure (2S,3S)-phenylglycidol. It reacts with a variety of α-chiral primary and secondary amines through a regioselective ring-opening. This enables straightforward identification and quantification of diastereomeric products via NMR and HPLC, making it a versatile tool for analyzing scalemic mixtures of amines (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).

Fluorescence Signaling Modulation

Another application involves the attachment of electron-withdrawing fluorophores to cryptands, which modulates fluorescence signaling. For instance, the synthesis of aza cryptand with an integrated fluorophore-receptor configuration demonstrates how the inclusion of a fluorophore can alter the binding property of the cryptand towards metal ions. This results in a fluorescence "on/off" situation that can be reversed based on the metal ion's translocation, showcasing potential in sensing applications (Bag & Bharadwaj, 2004).

Compulsive Food Consumption Study

In a study focusing on neural mechanisms that underlie compulsive food seeking and intake, compounds structurally related were used to investigate the role of Orexin-1 Receptor mechanisms. This study utilized selective antagonists to evaluate their effects in a binge-eating model in rats, highlighting the potential pharmacological treatments for eating disorders with a compulsive component (Piccoli, Bonaventura, Cifani, Costantini, Massagrande, Montanari, Martinelli, Antolini, Ciccocioppo, Massi, Merlo-Pich, Fabio, & Corsi, 2012).

Fluorescent Sensor Development

Developing fluorescent sensors for detecting toxic chemicals such as oxalyl chloride and phosgene is another significant application. The rational design of fluorescent sensors, like the one denoted as BTA, for simultaneous detection of these chemicals showcases an innovative approach to safeguarding public health and security. The sensor operates on a "turn-on" fluorescence mode upon interaction with the target chemicals, demonstrating outstanding selectivity and sensitivity (Zhang, Cheng, Yang, Li, Zhang, Ma, Lu, Wu, & Wang, 2017).

Antitumor Properties

The preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles reveals the mechanism of action and the potential clinical application of such compounds. These benzothiazoles, modified to overcome limitations posed by drug lipophilicity, have shown potent antitumor properties in both in vitro and in vivo studies. Their metabolism and the selective induction of cytochrome P 450 1A1 protein expression in carcinoma cells further illuminate the therapeutic potential of these compounds (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).

Safety and Hazards

The safety information for “2-(3-Fluorophenyl)oxan-4-amine” includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . The compound is labeled with the signal word “Danger” and several precautionary statements are provided .

properties

IUPAC Name

2-(3-fluorophenyl)oxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11/h1-3,6,10-11H,4-5,7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHGDBJMEUQOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1N)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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